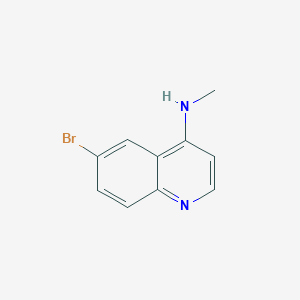

6-溴-N-甲基喹啉-4-胺

描述

Synthesis Analysis

The synthesis of bromo-substituted quinolines can be achieved through different synthetic routes. One such method involves the Knorr synthesis, which is a condensation reaction between β-keto esters and 4-bromoaniline, followed by cyclization to form 6-bromoquinolin-2(1H)-one . Another approach is the Buchwald-Hartwig amination, which allows for the selective functionalization of quinolines, as demonstrated in the synthesis of ligands for the Src homology 3 domain . Additionally, the synthesis of 6-bromomethylquinazolines has been reported, which involves cyclization, ammoniation, and bromination steps .

Molecular Structure Analysis

The molecular structure of bromo-substituted quinolines can be elucidated using various spectroscopic techniques. For instance, the structure of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was confirmed by 1H NMR, MS, and X-ray diffraction . The dihedral angle between the quinolyl and phenyl rings was found to be 64.0°, and the molecule exhibited weak hydrogen bonding, contributing to its three-dimensional structure .

Chemical Reactions Analysis

Bromo-substituted quinolines can undergo various chemical reactions, including nucleophilic substitution, which has been studied for the transformation of 6-bromo-2-methylquinoline-5,8-dione with different alkylamines . The regiochemistry of these reactions is influenced by the nature of the substituents on the quinoline nucleus . Additionally, the reductive amination of Schiff's bases has been employed to synthesize bromo-substituted tetrahydroisoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted quinolines are influenced by their molecular structure. For example, the crystal structure of a bromo-substituted quinoline derivative was determined to be of the monoclinic system, with specific space group parameters . The presence of bromine as a substituent can significantly affect the reactivity and interaction of these compounds, as seen in their ability to form weak hydrogen bonds . The synthesis conditions, such as the choice of oxidant, reaction time, and pH, can also impact the yield and properties of the synthesized quinolines .

科学研究应用

化学合成和区域化学6-溴-N-甲基喹啉-4-胺用作制备 7-烷基氨基-2-甲基喹啉-5,8-二酮的前体。已经广泛研究了 6-溴-2-甲基喹啉-5,8-二酮与各种烷基胺(包括哌啶、苯甲胺和氨)的转化。亲核取代反应的区域化学性在这个过程中起着至关重要的作用。已经开发出用于关键中间体的有效且简单的合成途径,并且已经提出了溴喹啉亲核胺化中不寻常的区域选择性的机理 (Choi & Chi,2004)。

克诺尔合成克诺尔合成是涉及 6-溴-N-甲基喹啉-4-胺的关键途径。它包括 β-酮酯和溴苯胺之间的缩合,然后环化为 6-溴喹啉-2(1H)-酮。该过程已经过优化,并用于制备具有各种苯胺的衍生物,揭示了控制环化步骤的重要空间效应 (Wlodarczyk 等人,2011)。

药理活性虽然要求排除药物使用和剂量,但值得注意的是,6-溴-N-甲基喹啉-4-胺的衍生物因其在抗菌、镇痛和抗炎活性等领域的药理重要性而闻名。已经为这些衍生物开发了特定的合成方法,并且在各种研究中将其生物活性与标准化合物进行了比较 (Rajveer 等人,2010)。

生物活性和传感特性该化合物表现出有趣的生物活性和传感特性。例如,已经合成了衍生物以通过荧光传感检测 Al3+ 和 Zn2+ 离子。已经分析了对这些金属离子的强度增强和敏感性,并在各种衍生物之间进行了比较 (Hazra 等人,2018)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

未来方向

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . The 4-anilino-quin(az)oline scaffold, to which 6-Bromo-N-methylquinolin-4-amine belongs, is one of several hinge binders that have been shown to modulate kinome promiscuity . This suggests potential future directions in the development of highly selective compounds for new indications beyond oncology .

属性

IUPAC Name |

6-bromo-N-methylquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-12-9-4-5-13-10-3-2-7(11)6-8(9)10/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWDWCUTMVHJCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C=C(C=CC2=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733772 | |

| Record name | 6-Bromo-N-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-N-methylquinolin-4-amine | |

CAS RN |

916812-31-2 | |

| Record name | 6-Bromo-N-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

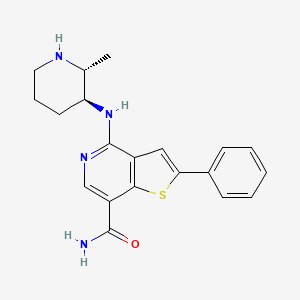

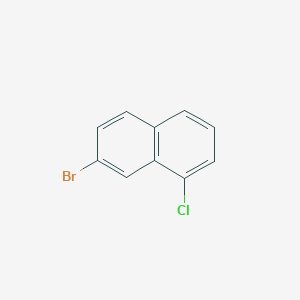

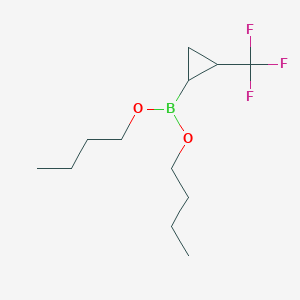

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine)](/img/structure/B3030462.png)

![1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene](/img/structure/B3030478.png)

![(3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B3030482.png)